molecular formula C3H8O3P+ B109138 Propylphosphonic acid CAS No. 4672-38-2

Propylphosphonic acid

Cat. No. B109138
CAS RN: 4672-38-2
M. Wt: 124.08 g/mol
InChI Key: NSETWVJZUWGCKE-UHFFFAOYSA-N
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Description

Propylphosphonic acid, also known as PPA or Propanephosphonic Acid, is a compound that is highly susceptible to degradation by radical species . It has been used to investigate the inactivation of A. hydrophila by free radicals produced spontaneously in oxidizing iron-containing groundwaters . It is also an important marker of extremely toxic nerve agents .


Synthesis Analysis

Propylphosphonic acid is used in the synthesis of various carboxylic acid derivatives including esters, azides, hydroxamates, thiohydroxamates, carbamates, and Weinreb amides . It also plays a role in a variety of organic functional group transformations .


Molecular Structure Analysis

The molecular formula of Propylphosphonic acid is C3H9O3P . It has a molecular weight of 124.08 . The InChI code is InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) and the SMILES string is CCCP(O)(O)=O .


Chemical Reactions Analysis

Propylphosphonic acid is a useful reagent for peptide synthesis reactions, where it activates the carboxylic acid partner for subsequent reaction with amines . It participates in the conversion of carboxylic acids and amides into nitriles, formation of Weinreb amides, ester synthesis, dehydrations, oxidation of alcohols, isonitrile synthesis, synthesis of alkenes from alcohols, and C-C coupling reactions .


Physical And Chemical Properties Analysis

Propylphosphonic acid is a solid substance . It has a melting point of 67-71 °C . It is soluble in water . The density of Propylphosphonic acid is 1.3±0.1 g/cm^3 .

Scientific Research Applications

  • Coupling Agent in Organic Synthesis Propylphosphonic acid anhydride is a highly efficient coupling agent for various reactions in organic chemistry, including peptide synthesis. It is characterized by easy handling, low toxicity, and minimal isomerization in peptide coupling, making it advantageous for industrial-scale applications (Koch, Vedder, & Schaffer, 2009).

  • Synthesis of Antimalarial Compounds Alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid have been synthesized and evaluated for their antimalarial potential. These analogues demonstrate higher potency against Plasmodium falciparum compared to reference compounds (Verbrugghen, Cos, Maes, & van Calenbergh, 2010).

  • Medicinal Chemistry Applications Propylphosphonic acid anhydride is used as a coupling agent in synthesizing indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid. These compounds have potential medicinal applications (Sekgota et al., 2021).

  • Transformation of Aldehydes to Nitriles Propylphosphonic anhydride is effective for converting various aldehydes to nitriles, a process essential in organic synthesis and chemical manufacturing (Augustine et al., 2009).

  • Scalable Synthesis An optimized and scalable synthesis method for propylphosphonic anhydride has been developed, highlighting its practicality in large-scale chemical processes (Pizova & Bobál, 2015).

  • Preparation of Heterocyclic Compounds Propylphosphonic anhydride facilitates the efficient synthesis of benzothiazoles, benzoxazoles, and benzimidazoles, contributing to the rapid development of these important chemical structures (Wen et al., 2012).

  • Diversity in Heterocyclic Synthesis The compound is used in direct coupling of imines and carboxylic acids, creating diverse heterocycles, a crucial aspect of medicinal and organic chemistry (Unsworth, Coulthard, Kitsiou, & Taylor, 2014).

  • Polyamide Synthesis Propylphosphonic anhydride is utilized as an activating agent in the synthesis of polyamides from carboxylic acids and amines, indicating its role in polymer chemistry (Ueda & Honma, 1988).

  • Functionalization of Surfaces Propylphosphonic acid's structural analogy with the phosphate moiety makes it useful for surface functionalization, medical imaging, and as a phosphoantigen in various research fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

  • Large-Scale Synthesis Applications Its properties as a coupling and dehydrating agent make propylphosphonic acid anhydride suitable for large-scale synthesis, especially in drug molecule production (Vishwanatha, Panguluri, Sureshbabu, & Basavaprabhu, 2013).

Safety And Hazards

Propylphosphonic acid is classified as Skin Corr. 1B and Eye Dam. 1, which means it causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

Future Directions

Propylphosphonic acid has been used in the synthesis of substituted benzofurans as potent DNA gyraseB inhibitors of Mycobacterium tuberculosis . It has also been used to study the inactivation of Aeromonas hydrophila by free radicals, generated spontaneously in oxidizing Fe2±containing groundwaters .

properties

IUPAC Name

propylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSETWVJZUWGCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871092
Record name Propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylphosphonic acid

CAS RN

4672-38-2
Record name Propylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4672-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
N Bibent, T Charpentier… - European Journal of …, 2013 - Wiley Online Library
This work aims to investigate the local structure of mesoporous silica of the type SBA‐15 functionalized with propylphosphonic acid groups by means of an extensive solid‐state NMR …
G Yan, X Li, Z Wang, H Guo, X Xiong - Journal of Power Sources, 2014 - Elsevier
… A novel additive, 1-propylphosphonic acid cyclic anhydride (PACA), is desirable to prevent this oxidation. CV and charge–discharge results reveal that adding 0.5% PACA can relieve …
Number of citations: 70 www.sciencedirect.com
T Verbrugghen, P Cos, L Maes… - Journal of medicinal …, 2010 - ACS Publications
Three α-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid (FR900098) have been synthesized from diethyl but-3-enylphosphonate using a previously described …
Number of citations: 69 pubs.acs.org
SA Ali, SA Haladu, AMZ El-Sharif - Journal of Polymer Research, 2016 - Springer
Diallyl[3-(diethoxyphosphoryl)propyl](3-ethoxycarbonylpropyl)ammonium chloride [ (CH 2 CH=CH 2 ) 2 N + {(CH 2 ) 3 PO 3 Et 2 } {(CH 2 ) 3 CO 2 Et} Cl − ], a new diallyl quaternary …
Number of citations: 11 link.springer.com
K HEMMI, K TAKENO, M HASHIMOTO… - Chemical and …, 1982 - jstage.jst.go.jp
The synthesis of analogs of 3-(N-acetyl-N-hydroxyamino) propylphosphonic acid (FR-900098, Ia) and an analysis of their structure-activity relationship are described. Among them, …
Number of citations: 75 www.jstage.jst.go.jp
T Kamiya, K Hemmi, H Takeno, M Hashimoto - Tetrahedron Letters, 1980 - Elsevier
… As part of our continuing program directed toward the discovery of new antibiotics, we have now synthesized 3-(N-acetyl-N-hydroxyamino)propylphosphonic acid (FR-900098) …
Number of citations: 69 www.sciencedirect.com
G Yan, X Li, Z Wang, H Guo, J Wang, W Peng, Q Hu - Electrochimica Acta, 2015 - Elsevier
The cycling performance of graphite/LiNi 0.5 Co 0.2 Mn 0.3 O 2 battery in the electrolyte with different content (0, 0.5, 1.0, 2.0 wt.%) 1-propylphosphonic acid cyclic anhydride (PACA) is …
Number of citations: 33 www.sciencedirect.com
S Mania, R Tylingo, E Augustin, K Gucwa… - Carbohydrate …, 2018 - Elsevier
Porous chitosan composites using CO 2 dissolution procedure and including water soluble N-propylphosphonic chitosan derivative (p-CHI) were obtained and characterized. In contrast …
Number of citations: 9 www.sciencedirect.com
H Pizova, P Bobal - Tetrahedron Letters, 2015 - Elsevier
… an oily residue present in the crystalline propylphosphonic acid after isolation, and the yield of … acid was superior and pure off-white propylphosphonic acid (3) was isolated in 88% yield. …
Number of citations: 18 www.sciencedirect.com
T Verbrugghen, P Vandurm, J Pouyez… - Journal of Medicinal …, 2013 - ACS Publications
To explore the hitherto successful derivatization of the α-carbon of fosmidomycin, a series of new α-substituted analogues was prepared. This was done by introduction of a heteroatom (…
Number of citations: 32 pubs.acs.org

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